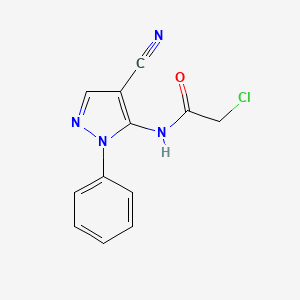

2-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)acetamide

Description

Properties

IUPAC Name |

2-chloro-N-(4-cyano-2-phenylpyrazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN4O/c13-6-11(18)16-12-9(7-14)8-15-17(12)10-4-2-1-3-5-10/h1-5,8H,6H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDMOFSSKCYDHFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)C#N)NC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)acetamide typically involves the reaction of 4-cyano-1-phenyl-1H-pyrazole-5-amine with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:

4-cyano-1-phenyl-1H-pyrazole-5-amine+chloroacetyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Condensation Reactions: The cyano group can participate in condensation reactions with various reagents.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and other nucleophiles can react with the chloro group.

Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents can be used for oxidation reactions.

Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents can be used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted derivatives, while oxidation reactions can produce various oxidized forms of the compound.

Scientific Research Applications

The compound has been investigated for its biological activities, particularly in the following areas:

Antimicrobial Activity

Research indicates that 2-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)acetamide exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest its potential as a candidate for developing new antimicrobial agents.

Anticancer Properties

The compound has also been evaluated for its anticancer effects. A study focusing on human breast cancer cells (MCF-7) revealed a dose-dependent reduction in cell viability, with an IC50 value of 15 µM after 48 hours of treatment. This indicates promising cytotoxic activity that warrants further investigation into its mechanisms of action and therapeutic potential.

Anti-inflammatory Effects

In models of inflammation, treatment with this compound has shown a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50%. This suggests that it may play a role in modulating inflammatory responses, making it a candidate for anti-inflammatory drug development.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions involving readily available precursors. The versatility of this compound allows for the exploration of derivatives that may enhance its biological activity or alter its pharmacokinetic properties.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

-

Study on Antimicrobial Activity (2024) :

- Objective : Assess efficacy against Gram-positive and Gram-negative bacteria.

- Findings : Significant inhibitory effects on Staphylococcus aureus and Escherichia coli were observed.

-

Anticancer Activity Evaluation (2023) :

- Objective : Evaluate cytotoxic effects on human breast cancer cells.

- Findings : Dose-dependent decrease in cell viability with an IC50 value of 15 µM.

-

Inflammation Model Study (2025) :

- Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.

- Findings : Reduction of TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and cyano groups can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Key Structural Features:

- Molecular Formula : C₁₂H₈ClN₄O.

- Crystallography : Orthorhombic crystal system (space group Pna2₁), with unit cell parameters a = 18.493 Å, b = 13.815 Å, c = 5.060 Å .

- Dihedral Angle : The angle between the pyrazole and benzene rings is 30.7°, influencing molecular conformation and intermolecular interactions .

- Hydrogen Bonding : Strong N—H···O and C—H···N hydrogen bonds form infinite 1D chains along the [001] direction, stabilizing the crystal lattice .

Structural Modifications and Substituent Effects

The biological and physical properties of pyrazole-acetamide derivatives are highly sensitive to substituent variations. Below is a comparison with structurally related compounds:

Table 1: Substituent Effects on Key Properties

Key Observations:

- Electron-Withdrawing Groups (EWGs) : Chloro (Cl) and trifluoromethyl (CF₃) groups increase thermal stability (higher melting points) and modulate biological activity by enhancing electrophilicity .

- Crystal Packing : The dihedral angle between pyrazole and aryl rings varies with substituents. For example, trifluoromethyl derivatives exhibit greater steric hindrance, altering molecular conformation .

Hydrogen Bonding and Crystallography

Table 2: Hydrogen Bond Parameters

| Compound | N—H···O (Å) | C—H···N (Å) | Crystal System |

|---|---|---|---|

| Target Compound | 2.05 | 2.40 | Orthorhombic |

| 2-Cl-N-[1-(4-Cl-Ph)-3-CN] | 2.08 | 2.38 | Orthorhombic |

| (I): CF₃ derivative | 2.10 | 2.45 | Monoclinic |

- Impact on Solubility: Stronger H-bonding in orthorhombic systems reduces solubility compared to monoclinic analogs .

Biological Activity

2-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)acetamide, with the CAS number 397860-10-5, is a pyrazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and drug discovery. This compound exhibits potential as an anticancer agent, among other therapeutic applications.

The chemical formula of this compound is , and it has a molecular weight of 260.68 g/mol. The synthesis typically involves the reaction of 4-cyano-1-phenyl-1H-pyrazole-5-amine with chloroacetyl chloride, often utilizing a base like triethylamine to facilitate the reaction and neutralize byproducts .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The chloro and cyano groups can engage in hydrogen bonding and other interactions with active sites, leading to modulation of enzymatic activity. This mechanism is crucial for its potential applications in cancer therapy and other diseases .

Anticancer Activity

Recent studies have highlighted the anticancer properties of various pyrazole derivatives, including this compound. The compound has shown promising results against several cancer cell lines:

These values indicate the concentration required to inhibit cell growth by 50%, demonstrating significant potency in specific contexts.

Enzyme Inhibition

In addition to its anticancer effects, this compound may also serve as an enzyme inhibitor. Research has indicated that pyrazole derivatives can inhibit cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. For instance, derivatives similar to this compound have been reported with IC50 values as low as 0.98 µM against CDK2 .

Study on Antitumor Activity

A study conducted by Bouabdallah et al. evaluated the cytotoxic effects of various pyrazole derivatives, including those related to this compound against Hep2 and P815 cell lines. The findings revealed significant cytotoxic potential with IC50 values of 3.25 mg/mL and 17.82 mg/mL, respectively .

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) studies are integral to understanding how modifications in the chemical structure affect biological activity. For example, variations in the position of cyano and chloro groups on the pyrazole ring can lead to differing levels of potency against cancer cells .

Q & A

Q. What are optimized synthetic routes for 2-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)acetamide?

Methodology: The compound is typically synthesized via nucleophilic substitution. A validated procedure involves reacting 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with 2-chloroacetyl chloride in tetrahydrofuran (THF) at 0–5°C, followed by room-temperature stirring for 2 hours. Purification via recrystallization yields the product . Key considerations:

- Solvent choice : THF ensures solubility and controlled reactivity.

- Stoichiometry : Equimolar ratios (5 mmol each) minimize side products.

- Temperature control : Prevents exothermic side reactions during acyl chloride addition.

Q. Comparison of Synthetic Conditions

| Reactant Ratio | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| 1:1 | THF | 0–25°C | 72% | |

| 1:1.2 | DCM | Reflux | 65% |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodology:

- 1H NMR : Identifies tautomeric forms (e.g., amine/imine ratios). For example, δ 13.30 ppm (amide NH) and δ 10.10–11.20 ppm (amine/imine NH) indicate dynamic equilibrium in related pyrazole-acetamide derivatives .

- X-ray crystallography : Resolves molecular geometry and confirms substituent positions. SHELXL refinement (via SHELX suite) is recommended for high-resolution structures .

- Elemental analysis : Validates purity (>95%) and stoichiometry.

Advanced Research Questions

Q. How can contradictions between computational and experimental molecular geometry data be resolved?

Methodology:

- SHELX refinement : Use SHELXL to refine X-ray data, accounting for disorder or thermal motion .

- DFT calculations : Compare optimized geometries (e.g., B3LYP/6-311+G(d,p)) with crystallographic data. Discrepancies in bond lengths >0.05 Å may indicate solvent effects or crystal packing forces .

- Hybrid approaches : Combine experimental data (X-ray) with computational charge-density analysis to validate electron distribution models.

Q. What strategies enable the synthesis of heterocyclic derivatives from this compound?

Methodology: The chloroacetamide moiety undergoes nucleophilic substitution or cyclization:

- Thiazoles/Thiadiazoles : React with thiourea or thioamides under basic conditions (e.g., KOH/EtOH). For example, 2-cyanoacetamide derivatives form thiazoles at 80°C .

- Pyrazoles/Oxadiazoles : Use hydrazine or hydroxylamine for ring closure. Reflux with triethylamine facilitates oxadiazole formation .

Q. Derivative Synthesis Table

| Reagent | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Thiourea | Thiazole | KOH/EtOH, Δ | 68% | |

| Hydrazine hydrate | Pyrazole | EtOH, reflux | 75% | |

| Hydroxylamine hydrochloride | 1,3,4-Oxadiazole | TEA, 4 h reflux | 70% |

Q. How are tautomeric forms analyzed in solution vs. solid state?

Methodology:

- Dynamic NMR : Low-temperature 1H NMR (e.g., 233 K) slows tautomer interconversion, resolving split signals for amine/imine forms .

- X-ray crystallography : Solid-state structures may lock one tautomer. For example, a 50:50 amine/imine ratio in solution (NMR) vs. a single form in crystals (X-ray) highlights environmental effects .

- Theoretical modeling : Calculate tautomer energy differences (ΔG) using DFT to predict dominant forms under specific conditions.

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Methodology:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.